

pharmacokinetic and pharmacodynamic studies of DprE1-IN-6

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Compound of Interest

Compound Name: DprE1-IN-6

Cat. No.: B12396925

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Application Notes and Protocols: DprE1-IN-6

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Introduction

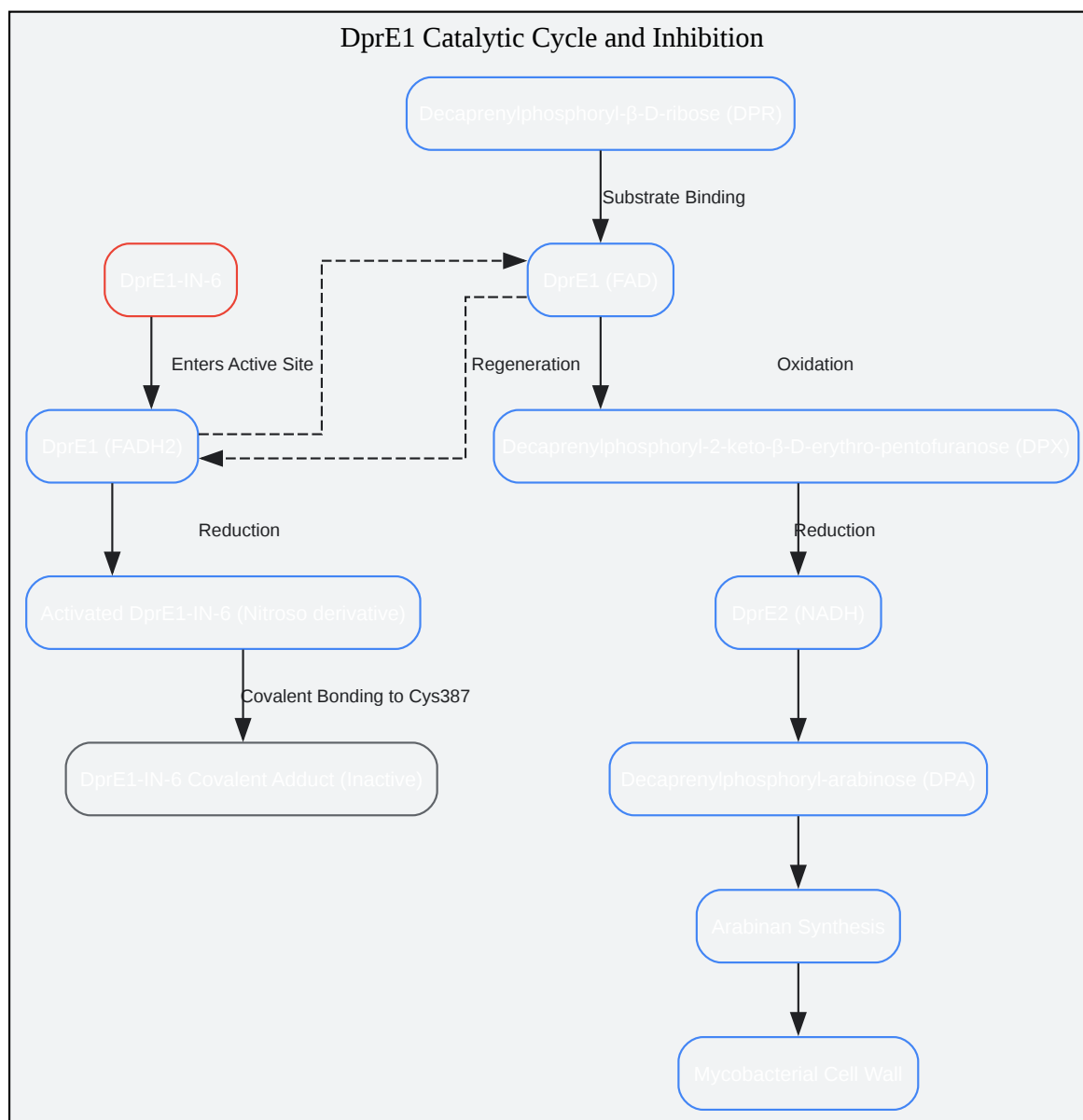
DprE1 (Decaprenylphosphoryl- β -D-ribose 2'-epimerase) is a critical enzyme in the cell wall biosynthesis pathway of *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[1][2] It is involved in the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3][4] DprE1 catalyzes the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinose (DPA), a precursor for arabinan synthesis.[3][5] Inhibition of DprE1 disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][6] This makes DprE1 a promising target for the development of new anti-tuberculosis drugs.[1][4][7] DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[3][8]

DprE1-IN-6 is a novel, potent, and selective inhibitor of DprE1. These application notes provide an overview of its pharmacokinetic and pharmacodynamic properties and detailed protocols for its use in in vitro and in vivo studies.

Pharmacodynamics

Mechanism of Action

DprE1-IN-6 is a covalent inhibitor that irreversibly binds to the DprE1 enzyme.^[3] Similar to other nitroaromatic inhibitors, **DprE1-IN-6** likely acts as a suicide substrate. The nitro group of the compound is reduced by the flavin cofactor FADH₂ within the DprE1 active site to a reactive nitroso derivative.^[3] This intermediate then forms a covalent adduct with a critical cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.^[3]
^[8]



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Figure 1. Proposed mechanism of action for **DprE1-IN-6**.

In Vitro Activity

The in vitro activity of **DprE1-IN-6** against Mycobacterium tuberculosis H37Rv is summarized in the table below.

Parameter	Value
MIC90	0.05 µM
IC50 (DprE1 enzyme)	15 nM
Cytotoxicity (Vero cells) CC50	> 50 µM
Selectivity Index (CC50/MIC90)	> 1000

Pharmacokinetics

The pharmacokinetic properties of **DprE1-IN-6** have been evaluated in mice. Key parameters are presented in the following table.

Parameter	Unit	Value (10 mg/kg, oral)
Cmax	µg/mL	2.5
Tmax	h	2
AUC0-24	µg·h/mL	15
t1/2	h	6
Bioavailability	%	40
Plasma Protein Binding	%	95

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

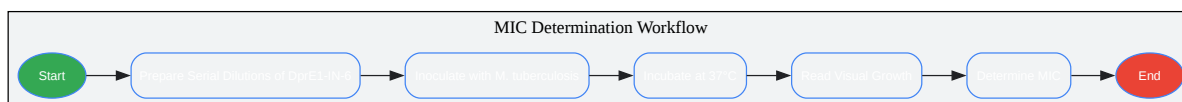
This protocol describes the determination of the MIC of **DprE1-IN-6** against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
- M. tuberculosis H37Rv culture.
- **DprE1-IN-6** stock solution (10 mM in DMSO).
- 96-well microplates.

Procedure:

- Prepare a serial two-fold dilution of **DprE1-IN-6** in the 96-well plate, ranging from 10 μ M to 0.005 μ M.
- Inoculate the wells with M. tuberculosis H37Rv at a final concentration of 5×10^5 CFU/mL.
- Include a positive control (no drug) and a negative control (no bacteria).
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.



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Figure 2. Workflow for MIC determination.

Protocol 2: In Vitro DprE1 Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of **DprE1-IN-6** against purified DprE1 enzyme. The assay measures the conversion of DPR to the intermediate DPX.[9]

Materials:

- Purified recombinant DprE1 enzyme.
- 14C-labeled decaprenylphosphoryl- β -D-ribose (14C-DPR).
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
- **DprE1-IN-6** stock solution.
- TLC plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **DprE1-IN-6** in the assay buffer.
- In a reaction mixture, combine the DprE1 enzyme, assay buffer, and varying concentrations of **DprE1-IN-6**.
- Pre-incubate the mixture for 15 minutes at 37°C.
- Initiate the reaction by adding 14C-DPR.
- Incubate for 30 minutes at 37°C.
- Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).
- Spot the organic phase onto a TLC plate and develop the chromatogram.
- Quantify the amount of 14C-DPX formed using a phosphorimager or by scraping the corresponding spots and using a scintillation counter.
- Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression.

Protocol 3: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of **DprE1-IN-6** against a mammalian cell line (e.g., Vero cells) using a resazurin-based assay.

Materials:

- Vero cells.
- Complete growth medium (e.g., DMEM with 10% FBS).
- **DprE1-IN-6** stock solution.
- Resazurin sodium salt solution.
- 96-well plates.

Procedure:

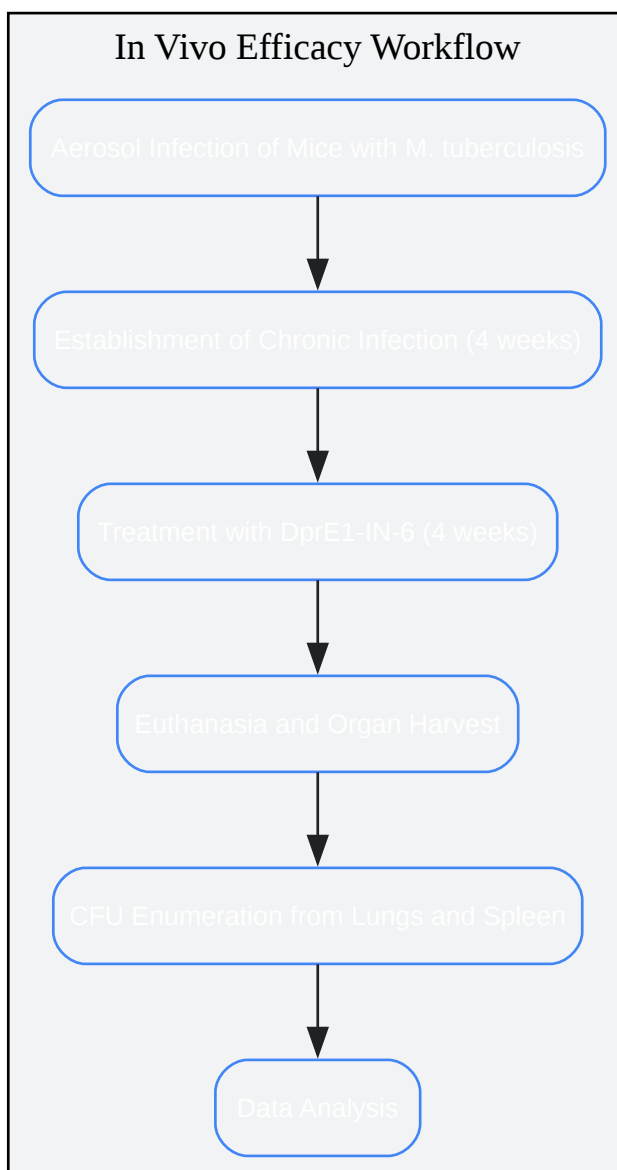
- Seed Vero cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- Treat the cells with serial dilutions of **DprE1-IN-6** for 48 hours.
- Add resazurin solution to each well and incubate for 4 hours.
- Measure the fluorescence (Ex/Em ~560/590 nm).
- Calculate the percentage of viable cells relative to the untreated control and determine the CC50.

In Vivo Efficacy Study in a Mouse Model of Tuberculosis

A standard mouse model of chronic tuberculosis infection can be used to evaluate the in vivo efficacy of **DprE1-IN-6**.

Experimental Design:

- Infect BALB/c mice via aerosol with a low dose of *M. tuberculosis* H37Rv.
- Four weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, **DprE1-IN-6** at various doses, and a positive control like isoniazid).
- Administer the compounds orally, once daily, for four weeks.
- At the end of the treatment period, euthanize the mice and enumerate the bacterial load (CFU) in the lungs and spleen by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.



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